Isopropyliden-proscillaridin [German]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyliden-proscillaridin is a cardiac glycoside derived from the plant species Drimia maritima (also known as Scilla maritima). It is known for its potent effects on the heart and is used in the treatment of certain heart conditions. The compound is a derivative of proscillaridin A, which is known for its ability to inhibit the sodium-potassium ATPase pump, leading to increased intracellular calcium levels and enhanced cardiac contractility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isopropyliden-proscillaridin involves several steps, starting from the extraction of proscillaridin A from Drimia maritima. The extracted proscillaridin A is then subjected to a series of chemical reactions to introduce the isopropylidene group. This typically involves the use of reagents such as acetone and acid catalysts under controlled conditions to achieve the desired modification .
Industrial Production Methods
Industrial production of isopropyliden-proscillaridin follows similar synthetic routes but on a larger scale. The process involves the extraction of proscillaridin A in bulk, followed by its chemical modification in large reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The industrial process also includes purification steps such as crystallization and chromatography to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Isopropyliden-proscillaridin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying biological activities.
Reduction: Reduction reactions can modify the glycosidic bonds in the compound, altering its pharmacological properties.
Common Reagents and Conditions
Common reagents used in the reactions of isopropyliden-proscillaridin include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of isopropyliden-proscillaridin include various oxidized, reduced, and substituted derivatives. These products are often studied for their potential therapeutic applications and biological activities .
Wissenschaftliche Forschungsanwendungen
Isopropyliden-proscillaridin has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of glycoside modifications on biological activity.
Biology: Investigated for its role in modulating cellular processes, particularly in cardiac cells.
Medicine: Explored for its potential use in treating heart conditions such as atrial fibrillation and heart failure.
Industry: Utilized in the development of new cardiac drugs and as a reference compound in pharmaceutical research .
Wirkmechanismus
The primary mechanism of action of isopropyliden-proscillaridin involves the inhibition of the sodium-potassium ATPase pump. This inhibition leads to an increase in intracellular sodium levels, which in turn causes an increase in intracellular calcium levels through the sodium-calcium exchanger. The elevated calcium levels enhance cardiac contractility, making the compound effective in treating certain heart conditions. Additionally, isopropyliden-proscillaridin has been shown to induce apoptosis in cancer cells by modulating calcium signaling pathways and activating apoptotic proteins .
Vergleich Mit ähnlichen Verbindungen
Isopropyliden-proscillaridin is similar to other cardiac glycosides such as digoxin and ouabain. it has unique properties that make it distinct:
Digoxin: Like isopropyliden-proscillaridin, digoxin inhibits the sodium-potassium ATPase pump but has a different glycosidic structure, leading to variations in pharmacokinetics and therapeutic effects.
Ouabain: Ouabain also inhibits the sodium-potassium ATPase pump but is less commonly used in clinical practice due to its narrow therapeutic window and higher toxicity
Isopropyliden-proscillaridin’s unique isopropylidene modification may offer advantages in terms of stability and bioavailability compared to other cardiac glycosides .
Eigenschaften
CAS-Nummer |
21590-25-0 |
---|---|
Molekularformel |
C33H46O8 |
Molekulargewicht |
570.7 g/mol |
IUPAC-Name |
5-[(3S,10R,13R,14S,17R)-14-hydroxy-3-[[(4S,7R)-7-hydroxy-2,2,6-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]oxy]-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one |
InChI |
InChI=1S/C33H46O8/c1-18-26(35)27-28(41-30(2,3)40-27)29(38-18)39-21-10-13-31(4)20(16-21)7-8-24-23(31)11-14-32(5)22(12-15-33(24,32)36)19-6-9-25(34)37-17-19/h6,9,16-18,21-24,26-29,35-36H,7-8,10-15H2,1-5H3/t18?,21-,22+,23?,24?,26+,27?,28?,29+,31-,32+,33-/m0/s1 |
InChI-Schlüssel |
DHXYKQBZTQTODL-LJSSCIMDSA-N |
Isomerische SMILES |
CC1[C@H](C2C([C@H](O1)O[C@H]3CC[C@@]4(C5CC[C@@]6([C@H](CC[C@@]6(C5CCC4=C3)O)C7=COC(=O)C=C7)C)C)OC(O2)(C)C)O |
Kanonische SMILES |
CC1C(C2C(C(O1)OC3CCC4(C5CCC6(C(CCC6(C5CCC4=C3)O)C7=COC(=O)C=C7)C)C)OC(O2)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.